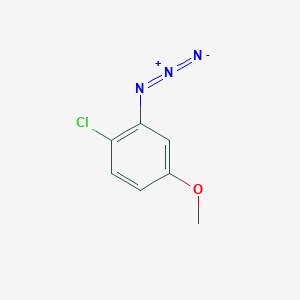

2-Azido-1-chloro-4-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-Azido-1-chloro-4-methoxybenzene” consists of a benzene ring substituted with azido, chloro, and methoxy groups . The numbering of substituted benzene derivatives follows certain rules, with the principal characteristic groups given the highest priority .

Scientific Research Applications

Electrochemical Reduction Studies

A key application of compounds similar to 2-Azido-1-chloro-4-methoxybenzene is in electrochemical reduction studies. For instance, the electrochemical reduction of methyl triclosan, a structurally related compound, has been investigated using cyclic voltammetry and controlled-potential electrolysis. This research is significant in understanding the electrochemical behavior of environmental pollutants and their derivatives (Peverly et al., 2014).

Environmental Pollutant Studies

Compounds with a similar structure to this compound have been the subject of environmental pollutant studies. The electrochemical reduction of methoxychlor, a pesticide, was examined to understand its behavior and potential environmental impact. Such studies are crucial for developing methods to mitigate pollution and understand the behavior of complex organic molecules in the environment (McGuire et al., 2016).

Crystal Structure Analysis

The crystal structure of derivatives similar to this compound has been analyzed. For example, the structure of 3-Chloro-ONN-4′-methylazoxybenzene and 4-Methoxy-ONN-4′-methylazoxybenzene was determined using X-ray analysis. Such studies are fundamental in understanding the molecular geometry and electronic properties of these compounds, which can inform their potential applications in various fields, such as materials science and pharmacology (Yamamoto et al., 1987).

Catalytic Reduction Research

Research into the catalytic reduction of similar compounds, like methoxychlor, using nickel(I) salen electrogenerated at carbon cathodes, demonstrates another application area. This type of study aids in the development of more efficient and environmentally friendly catalytic processes, potentially applicable in industrial chemistry and environmental remediation (McGuire et al., 2016).

Volatile Compound Analysis

In studies related to food science, compounds structurally akin to this compound have been identified in grains with off-odors. Understanding the presence and behavior of such volatile compounds is essential in food quality control and safety (Seitz & Ram, 2000).

Biological Evaluation

A compound named 4-Chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate, similar in structure to this compound, has been synthesized and evaluated for its molluscicidal effect. Such research is crucial in developing new pesticides and understanding the biological activity of novel synthetic compounds (Duan et al., 2014).

Future Directions

The study of weak hydrogen bonding in the crystal structure of a 1-chloro-4-methoxybenzene derivative through structural and computational modeling may have valuable implications for the understanding, characterization, and practical application of weak hydrogen bonding . This could potentially guide future research involving “2-Azido-1-chloro-4-methoxybenzene”.

Mechanism of Action

Target of Action

The primary target of 2-Azido-1-chloro-4-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a C-E bond, forming the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The biochemical pathways affected by this compound involve the electrophilic substitution reactions of benzene . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes a proton removal, yielding a substituted benzene ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process, where the compound forms a sigma-bond with the benzene ring and then undergoes a proton removal .

Properties

IUPAC Name |

2-azido-1-chloro-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-12-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXBRNGRIPPRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2452268.png)

![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2452270.png)

![3-cyano-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2452271.png)

![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride](/img/structure/B2452275.png)

![6-Amino-4-isopropyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2452281.png)

![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2452282.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,4-dichlorophenyl sulfide](/img/structure/B2452283.png)

![Methyl 2-{[4-cyano-1-(4-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2452291.png)